An In-Depth Technical Guide to (S)-(+)-4-Penten-2-ol: Properties, Reactivity, and Applications
An In-Depth Technical Guide to (S)-(+)-4-Penten-2-ol: Properties, Reactivity, and Applications
Abstract
(S)-(+)-4-Penten-2-ol is a valuable chiral building block in modern organic synthesis. As a secondary homoallylic alcohol, its bifunctional nature—possessing both a stereogenic hydroxyl center and a terminal olefin—offers a rich platform for asymmetric transformations and the construction of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, spectral characteristics, reactivity profile, and key applications. Methodologies for its synthesis and chiral analysis are discussed, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility.
Core Molecular Identity and Physicochemical Properties
(S)-(+)-4-Penten-2-ol, identified by its CAS Number 55563-79-6, is a chiral alcohol that is structurally characterized by a pentene backbone with a hydroxyl group at the C2 position and a terminal double bond between C4 and C5. The "(S)" designation denotes the specific stereochemical configuration at the C2 chiral center.
Figure 1: 2D structure of (S)-(+)-4-Penten-2-ol with the chiral center indicated.
The physical and chemical properties of a compound are foundational to its handling, application, and purification. Key quantitative data for (S)-(+)-4-Penten-2-ol are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 115-116 °C (at 760 mmHg) | [1][4] |
| Density | 0.837 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.424 - 1.425 | [1][4] |
| Optical Rotation ([α]20/D) | +5.0° to +5.2° (c=1 in Chloroform) | [1] |
| Flash Point | 30 °C (86 °F) | [1][6] |
| CAS Number | 55563-79-6 | [1][2] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity, purity, and structure of (S)-(+)-4-Penten-2-ol. The key spectral features are derived from its constituent functional groups.
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Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the primary functional groups. A strong, broad absorption is expected in the range of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol. The terminal alkene gives rise to a C=C stretch around 1640 cm⁻¹ and C-H stretching of the sp² carbons just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is highly informative. Key expected signals include: a doublet for the C1 methyl group (~1.2 ppm), a multiplet for the C2 methine proton adjacent to the hydroxyl group (~3.8 ppm), complex multiplets for the C3 methylene protons (~2.2 ppm), a multiplet for the C5 vinyl protons (~5.1 ppm), and a complex multiplet for the C4 vinyl proton (~5.8 ppm).[7][8] The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration-dependent.
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¹³C NMR : The carbon spectrum will show five distinct signals corresponding to each carbon atom. Approximate chemical shifts are: C1 (~23 ppm), C2 (the chiral center, ~67 ppm), C3 (~44 ppm), C5 (the terminal vinyl carbon, ~118 ppm), and C4 (~135 ppm).[7]
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-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 86 may be observed.[9] A prominent peak is often seen at m/z = 45, corresponding to the [CH₃CHOH]⁺ fragment, which is a characteristic cleavage for secondary alcohols of this type.
Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-(+)-4-Penten-2-ol stems from the distinct reactivity of its two functional moieties: the secondary alcohol and the terminal alkene. This allows for selective transformations or tandem reactions.
Reactions at the Hydroxyl Group
The secondary alcohol can undergo a variety of standard transformations:
-
Oxidation : Oxidation to the corresponding ketone, 4-penten-2-one, can be achieved using a range of reagents (e.g., PCC, Swern, or Dess-Martin periodinane). This transformation is useful for subsequent nucleophilic additions.
-
Esterification and Etherification : The hydroxyl group can be readily converted to esters or ethers. This is often done to protect the alcohol during reactions at the alkene or to install a functional handle. For instance, reaction with acryloyl chloride produces an acryloyl ester, a key intermediate for synthesizing parasorbic acid.[10]
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Derivatization : It can be used to prepare derivatives like carboxamides, which serve as intermediates in the synthesis of natural products such as (−)-iso-cladospolide B1.[10]
Reactions at the Alkene Group
The terminal double bond is a versatile handle for carbon-carbon bond formation and functional group installation:
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Ring-Closing Metathesis (RCM) : This is one of the most powerful applications. After esterifying the alcohol with an unsaturated carboxylic acid (e.g., acrylic acid), the resulting diene can undergo RCM to form various lactones. This strategy is employed in the synthesis of natural products like goniothalamin and massoia lactone.[1][11]
-
Hydroboration-Oxidation : This reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding 1,4-pentanediol derivative with stereochemical control.
-
Epoxidation and Dihydroxylation : The alkene can be converted to an epoxide or a diol, introducing new stereocenters whose formation can be influenced by the existing chiral center at C2.
Figure 2: A conceptual workflow illustrating the use of (S)-4-penten-2-ol in RCM.
Safety and Handling
(S)-(+)-4-Penten-2-ol is a flammable liquid and vapor.[2][12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[12][13]
-
GHS Hazard Statements : H226: Flammable liquid and vapor.[2]
-
Precautionary Measures :
-
Handling : Use non-sparking tools and take measures to prevent static discharge.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Incompatible materials include strong oxidizing agents.[11][14]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
-
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols provide validated frameworks for the synthesis and analysis of chiral 4-penten-2-ol.
Protocol: Enantioselective Synthesis of (S)-4-Penten-2-ol
The synthesis of enantiomerically enriched homoallylic alcohols is a cornerstone of asymmetric synthesis. The Brown allylation, using chiral borane reagents, is a highly reliable method. This protocol is adapted from established procedures for the synthesis of the (R)-enantiomer.[7] To synthesize the (S)-enantiomer, one would typically use the corresponding enantiomeric chiral auxiliary.
Causality : The choice of a diisopinocampheylborane reagent is critical. The bulky, chiral isopinocampheyl ligands create a sterically hindered environment around the boron atom. When the aldehyde coordinates to the boron, it does so in a highly organized, chair-like six-membered transition state. The steric bulk of the ligands dictates that one face of the aldehyde carbonyl is preferentially attacked by the allyl group, leading to high enantioselectivity.
Methodology :
-
Reagent Preparation : In a flame-dried, nitrogen-purged flask, dissolve (+)-diisopinocampheylborane ((+)-Ipc₂BCl) in anhydrous diethyl ether at -78 °C.
-
Allylation Reagent Formation : Slowly add allylmagnesium bromide (or another suitable allylating agent) to the solution. Allow the mixture to stir for 30-60 minutes to form the chiral allylborane reagent.
-
Aldehyde Addition : To this solution at -78 °C, add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise over 20 minutes. The reaction is kept at low temperature to maximize enantioselectivity by minimizing the kinetic energy of the system, which favors the more ordered, lower-energy transition state.
-
Reaction Monitoring : Stir the mixture at -78 °C for 3-4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup : Quench the reaction by adding a buffered solution or, more commonly, by oxidative workup. Add 3M aqueous NaOH, followed by the slow, careful addition of 30% hydrogen peroxide (H₂O₂) at 0 °C. This step cleaves the borane from the product and oxidizes the isopinocampheyl ligands to borneol, which is more easily separated.
-
Extraction and Purification : Allow the mixture to warm to room temperature and stir for 2 hours. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation : Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield pure (S)-(+)-4-Penten-2-ol.[7]
Protocol: Chiral Purity Analysis by Gas Chromatography (GC)
Determining the enantiomeric excess (ee) is a self-validating step essential for any chiral synthesis. Chiral GC is the standard method for volatile compounds like 4-penten-2-ol.
Causality : Chiral GC columns contain a stationary phase that is itself chiral, typically a cyclodextrin derivative.[15] Enantiomers interact diastereomerically with this chiral environment. These transient diastereomeric interactions have slightly different binding energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.
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